

# In-depth Technical Guide: 1-(Piperidin-4-ylmethyl)piperazine (CAS 496808-04-9)

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Compound of Interest

Compound Name: 1-(Piperidin-4-ylmethyl)piperazine

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Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, detailed technical information regarding "1-(Piperidin-4-ylmethyl)piperazine" with CAS number 496808-04-9 is exceptionally limited. This compound appears to be primarily available as a chemical intermediate from various suppliers, and extensive characterization, biological activity, and specific experimental applications have not been widely published. This guide summarizes the available information and provides context on related compounds where direct data is absent.

## **Core Compound Information**

Chemical Name: 1-(Piperidin-4-ylmethyl)piperazine CAS Number: 496808-04-9 Molecular

Formula: C10H21N3 Molecular Weight: 183.29 g/mol

#### Synonyms:

• 1-((Piperidin-4-yl)methyl)piperazine

#### **Physicochemical Properties**

Limited data is available from commercial supplier listings.



Property	Value
Physical Form	Liquid
Purity	Typically offered at ≥97% or ≥98%
Storage Conditions	Store in a dark place, under an inert atmosphere at room temperature.

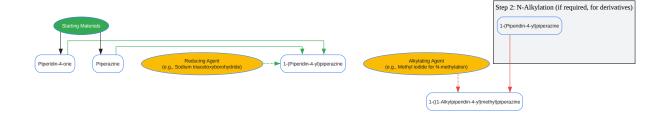
## **Synthesis and Experimental Protocols**

A specific, detailed experimental protocol for the synthesis of **1-(Piperidin-4-ylmethyl)piperazine** (CAS 496808-04-9) is not readily available in published literature. However, a common synthetic strategy for analogous N-substituted piperazine derivatives involves reductive amination.

Below is a generalized, hypothetical workflow for the synthesis of such a compound, based on established chemical principles.

Hypothetical Synthetic Workflow

This diagram illustrates a potential two-step synthetic route starting from commercially available building blocks.





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Caption: Hypothetical synthetic pathway for piperidinyl-piperazine derivatives.

## **Biological Activity and Pharmacological Data**

There is no specific biological or pharmacological data available for **1-(Piperidin-4-ylmethyl)piperazine** in the public domain. The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[1]

Compounds containing the piperazine ring have been investigated for a multitude of therapeutic applications, including but not limited to:

- Antipsychotic
- Antihistamine
- Antianginal
- Antidepressant
- Anticancer
- Antiviral
- Anti-inflammatory[1]

The specific biological target and activity of **1-(Piperidin-4-ylmethyl)piperazine** would be determined by the other structural features of any larger molecule into which it is incorporated. As a standalone entity, it is likely used as a building block in the synthesis of more complex, biologically active molecules.

## **Signaling Pathways and Experimental Workflows**

Due to the lack of research on its biological effects, there are no known signaling pathways modulated by **1-(Piperidin-4-ylmethyl)piperazine**. Consequently, no experimental workflows involving this specific compound can be provided.



#### Conclusion

**1-(Piperidin-4-ylmethyl)piperazine** (CAS 496808-04-9) is a chemical compound primarily supplied as a building block for chemical synthesis. There is a notable absence of in-depth technical and scientific data in publicly accessible sources. Researchers and drug development professionals interested in this compound would likely need to perform their own analytical characterization and biological screening to determine its properties and potential applications. Further information may be contained within proprietary databases or patents that are not accessible through standard public searches.

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#### References

- 1. bldpharm.com [bldpharm.com]
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